Molecular Weight and Hydrophobicity Comparison vs. Allyl N-(2-hydroxyethyl)carbamate
Benzyl allyl(2-hydroxyethyl)carbamate (Target) exhibits a significantly higher molecular weight and increased lipophilicity compared to Allyl N-(2-hydroxyethyl)carbamate (Comparator), which lacks the benzyl group . This structural difference is reflected in the computed XLogP value and molecular weight, impacting solubility and compatibility with non-polar media .
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW: 235.28 g/mol; XLogP: 1.6 |
| Comparator Or Baseline | Allyl N-(2-hydroxyethyl)carbamate (CAS 66471-00-9): MW: 145.16 g/mol; XLogP: Not directly reported but predicted to be significantly lower due to absence of benzyl group |
| Quantified Difference | Molecular weight is 90.12 g/mol (62%) higher for the target compound. XLogP difference indicates a substantial increase in lipophilicity. |
| Conditions | Computed physicochemical properties |
Why This Matters
The higher molecular weight and increased lipophilicity of the target compound enhance its compatibility with hydrophobic polymer matrices and influence its partitioning behavior in biphasic systems, which is critical for applications in non-polar coatings and drug delivery formulations.
